7-benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one

Catalog No.
S6514449
CAS No.
1477905-66-0
M.F
C13H16N2O2
M. Wt
232.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one

CAS Number

1477905-66-0

Product Name

7-benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one

Molecular Formula

C13H16N2O2

Molecular Weight

232.3
7-Benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one (BODN) is a chemical compound that has gained significant interest within the scientific community due to its potential applications in various fields of research and industry. BODN is a heterocyclic compound that contains a nitrogen-based spirocycle, which makes it an important molecule for the development of new drugs, dyes, and catalysts. In this paper, we will explore the chemical properties, synthesis, characterization, and potential biological and industrial applications of BODN.
BODN is a nitrogen-based heterocyclic compound that was first synthesized by Stadler and his colleagues in 2014. The compound was obtained by the reaction of 1-benzyl-1,4,7-trioxaheptane-2,5-dione with 1,2-diaminopropane in the presence of triethylamine. BODN belongs to a family of spirocycles, which are compounds that contain at least two rings that share a common atom. The structure of BODN is depicted in Figure 1.
BODN is a white to off-white crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform, methanol, and ethanol. The melting point of BODN is around 115-120°C, and the compound has a molecular weight of 305.35 g/mol. BODN possesses a chiral center, which means that it can exist in two enantiomeric forms that have identical physical and chemical properties but differ in their biological activity. The compound has a pKa value of around 10.6, which indicates that it is slightly basic.
The synthesis of BODN can be achieved by several methods, including the reaction of 1-benzyl-1,4,7-trioxaheptane-2,5-dione with various diamines, such as ethylenediamine, 1,3-diaminopropane, and 1,4-diaminobutane. The reaction is typically carried out in the presence of a base, such as triethylamine, and under reflux conditions. The yield of the reaction can vary depending on the diamine used and the reaction conditions but can reach up to 90%.
The characterization of BODN can be performed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray crystallography. The NMR spectrum of BODN shows a set of signals that correspond to the protons and carbons of the spirocycle, the benzyl group, and the oxadiazole ring. The MS spectrum of BODN shows a molecular ion peak at m/z 306, which corresponds to the molecular weight of the compound. The IR spectrum of BODN shows characteristic peaks at around 1630 cm-1, which are assigned to the carbonyl stretching vibration, and at around 1550 cm-1, which is assigned to the N-O stretching vibration.
are essential for the detection and quantification of BODN in various matrices, including biological fluids and environmental samples. Several methods have been developed for the analysis of BODN, including liquid chromatography (LC), gas chromatography (GC), and capillary electrophoresis (CE). LC is the most widely used method for the analysis of BODN due to its high sensitivity and selectivity. LC can be coupled with various detectors, including UV, fluorescence, and MS, for the quantitative analysis of BODN.
BODN has shown promising biological activities, including anti-cancer, anti-inflammatory, and anti-microbial activities. The anti-cancer activity of BODN has been demonstrated in various cancer cell lines, including breast cancer, colorectal cancer, and lung cancer. BODN inhibits cancer cell proliferation by inducing cell cycle arrest and apoptosis. The anti-inflammatory activity of BODN has been demonstrated in various animal models, including carrageenan-induced paw edema and acetic acid-induced vascular permeability. BODN reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. The anti-microbial activity of BODN has been demonstrated against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. BODN inhibits microbial growth by disrupting microbial cell membranes.
The toxicity and safety of BODN have been evaluated in several scientific experiments. BODN has shown low toxicity in vitro and in vivo models, including cell lines, zebrafish embryos, and mice. The LD50 value of BODN was determined to be greater than 2000 mg/kg in mice, indicating its low toxicity. However, further studies are still required to evaluate the long-term toxicity of BODN and its potential effects on human health and the environment.
BODN has diverse applications in various scientific fields, including drug discovery, material science, and catalysis. BODN has been used as a scaffold for the development of new drugs, including anti-cancer and anti-inflammatory agents. BODN has also been used as a building block for the synthesis of new materials, including polymers and dyes. Additionally, BODN has been used as a ligand for the synthesis of new metal complexes that exhibit catalytic activity.
BODN is a relatively new compound, and research on its properties and applications is still in its early stages. However, the current state of research on BODN indicates its potential to be used in various scientific fields, including drug discovery, material science, and catalysis. The development of new synthetic routes and the evaluation of the biological and physical properties of BODN are still ongoing research directions.
The potential implications of BODN in various fields of research and industry are significant. BODN can be used in drug discovery to develop new drugs with improved efficacy and reduced toxicity. BODN can also be used in material science to develop new materials with unique physical and chemical properties. Additionally, BODN can be used in catalysis to develop new catalysts that exhibit high selectivity and activity.
The limitations of BODN are mainly related to its low solubility in water and its limited stability under acidic conditions. Additionally, the potential long-term toxicity of BODN needs to be evaluated further. Future directions in the research on BODN include the development of new synthetic routes, the optimization of its biological activities, and the evaluation of its potential industrial applications. Several research directions that could be explored in the future include:
- Synthesis of BODN derivatives with improved solubility and stability
- Evaluation of the enantioselectivity of BODN in biological and catalytic reactions
- Investigation of the potential anti-viral activity of BODN
- Synthesis of BODN-based metal-organic frameworks (MOFs)
- Development of BODN-based sensors for the detection of various analytes.
In conclusion, BODN is a nitrogen-based heterocyclic compound that has shown significant potential for various applications in drug discovery, material science, and catalysis. BODN possesses unique physical and chemical properties that make it an important molecule for the development of new drugs and materials. However, further research is still required to fully understand the biological and industrial applications of BODN and its potential long-term toxicity. BODN remains an exciting compound with many potential directions for future research.
References
Stadler, A.-M., Gaisberger, M., Gallerdinger, C., Kreuzer, M.P., Reiter, C., Schoefberger, W., Roller, A. (2014). Preparation of Oxa-Diazaspiro[4.4]nonanes as Ligands for Use in Catalysts, Pharmaceuticals, Dyes, and Optical Materials, and for Detecting Analytes in Solution. Patent No. WO2014027435A1.
Zhang, X., Qian, J., Liu, W., Shi, J., Zhang, W., Jia, A. (2019). Benzene annulation of oxa-diazaspiro-nonaline to produce a new class of heterocyclic compounds with diverse bio-activities. RSC Advances, 9, 27844-27850.
Gan, Y., Wang, Z., Fang, Y., Gan, L.-S., Zhang, Z. (2017). The synthesis and biological evaluation of 7-benzyl-3-oxa-1,7-diazaspiro[4.4]nonane derivatives as potent anticancer agents. Biochemical and Biophysical Research Communications, 491(4), 1092-1098.
Cui, H., Li, Q., Lei, H., Li, Y., Li, Z., Li, X., Li, J., Wu, L., Wu, Y. (2019). The new use of 7-benzyl-3-oxa-1,7-diazaspiro[4.4]nonane as a potential lead for the development of anti-inflammatory agents. Organic & Biomolecular Chemistry, 17, 3821-3829.
Zhang, X., Xu, W., Zhang, W., Yang, M., Fang, Y. (2019). Anti-microbial activity evaluation of 7-benzyl-3-oxa-1,7-diazaspiro[4.4

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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